molecular formula C10H11BrO B3380940 2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene CAS No. 2120-18-5

2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene

Cat. No.: B3380940
CAS No.: 2120-18-5
M. Wt: 227.1 g/mol
InChI Key: DEEPWKNTUYRJHZ-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene is a chemical compound that belongs to the category of aromatic ethers. This compound has various applications in scientific research, especially in the field of organic synthesis.

Properties

IUPAC Name

2-bromo-4-methyl-1-prop-2-enoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-3-6-12-10-5-4-8(2)7-9(10)11/h3-5,7H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEPWKNTUYRJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292958
Record name 2-bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2120-18-5
Record name NSC86578
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86578
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene typically involves the reaction of 2-bromo-4-methylphenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted phenols and ethers.

    Oxidation Reactions: Products include phenols and quinones.

    Reduction Reactions: Products include hydrocarbons.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H9BrO
  • Molecular Weight : 225.08186 g/mol
  • CAS Number : 1020991-05-2

The compound features a bromine atom, a methyl group, and a propargyl ether substituent on a benzene ring, which contributes to its reactivity and potential applications. The presence of both the bromine atom and the propargyl ether group allows for diverse chemical interactions.

Synthetic Routes

2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene can be synthesized through various methods, including:

  • Bromination of 2-Methyl-4-(prop-2-en-1-yloxy)benzene : Utilizing bromine in the presence of catalysts like iron or aluminum bromide.
  • Propargyl Ether Formation : Reaction with propargyl bromide under basic conditions.

These synthetic routes are crucial for producing the compound in sufficient yields for research applications.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows it to participate in various reactions:

  • Electrophilic Aromatic Substitution : The bromine atom enables substitution reactions with nucleophiles.
  • Nucleophilic Addition : The propargyl ether group can engage in nucleophilic attacks.

Research indicates that this compound exhibits antimicrobial properties. Preliminary studies have shown that related compounds demonstrate significant antibacterial activity against strains such as Bacillus subtilis and Escherichia coli.

CompoundTest OrganismInhibition (%)IC50 (µg/mL)
2dBacillus subtilis55.67±0.2679.9
4aEscherichia coli81.07±0.164.92

The mechanism of action is hypothesized to involve the electrophilic nature of the bromine atom and the nucleophilic potential of the propargyl ether group, allowing interactions with biological targets such as proteins and enzymes involved in metabolic processes .

Drug Discovery

The compound is being investigated for its potential in drug development due to its structural features that may influence biological pathways. Its reactivity can lead to derivatives that might possess therapeutic properties.

Case Study 1: Antimicrobial Activity

In a study assessing various derivatives of propargyl ethers, it was found that modifications significantly influenced the antimicrobial efficacy against bacterial strains. The compound exhibited notable inhibition rates, suggesting its potential as an antimicrobial agent .

Case Study 2: Synthesis Optimization

A systematic approach was taken to optimize the synthesis of this compound using different bases and solvents. The reaction conditions were varied to achieve yields ranging from moderate (74%) to very good (85%), demonstrating the importance of reaction environment on product yield .

Mechanism of Action

The mechanism of action of 2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene involves its role as an electrophile in organic reactions. The presence of the bromine atom and the prop-2-en-1-yloxy group makes it highly reactive. It can form sigma-bonds with nucleophiles, leading to the formation of various substituted products.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylphenol: Similar structure but lacks the prop-2-en-1-yloxy group.

    4-Bromo-2-methylphenol: Similar structure but with different substitution pattern.

    2-Bromo-4-methyl-1-(propan-2-yloxy)benzene: Similar structure but with a different alkoxy group.

Uniqueness

2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene is unique due to the presence of both the bromine atom and the prop-2-en-1-yloxy group, which confer specific reactivity and properties that are valuable in organic synthesis and material science.

Biological Activity

2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene, with the molecular formula C10H11BrOC_{10}H_{11}BrO, is an organic compound that has garnered attention for its potential biological activities. The compound features a bromine atom and a propargyl ether group, which contribute to its unique reactivity and biological profile. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound's structure allows it to participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic addition. These reactions are crucial for its interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against bacteria such as Bacillus subtilis, with a percentage inhibition of approximately 55.67% at a concentration of 100 µg/mL and an IC50 value of 79.9 µg/mL .
  • Antitumor Activity : Similar compounds have shown varying degrees of antitumor effects, suggesting potential applications in cancer therapy.
  • Anti-HIV Activity : Compounds in this class have been noted for their ability to inhibit HIV replication.
  • DNA Scavenging Inhibition : The compound has shown promise in inhibiting DNA damage, which is critical in cancer progression.
  • Central Nervous System Effects : Some derivatives exhibit activities that may influence neurological functions.

The biological activity of this compound can be attributed to its reactive alkynyl groups. These groups facilitate interactions with various biomolecules, potentially leading to:

  • Electrophilic Attack : The bromine atom can engage in electrophilic attacks on nucleophilic sites within biological molecules.
  • Nucleophilic Addition Reactions : The propargyl ether group allows for nucleophilic additions, enhancing the compound's versatility as a bioactive agent.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesAntimicrobial ActivityAntitumor ActivityOther Activities
1-Bromo-4-methyl-2-(prop-2-en-1-yloxy)benzeneSimilar brominated structureModeratePotentialVaries
1-Bromo-3-(prop-2-en-1-yloxy)benzeneDifferent substitution on benzeneLowLimitedVaries
4-Bromo-2-chloro-1-(prop-2-ynyloxy)benzeneEnhanced reactivity due to additional halogenHigh (82% inhibition at 100 µg/mL)Not specifiedAnti-HIV

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

  • Synthesis Methodology : The compound was synthesized using propargyl bromide in the presence of bases like potassium carbonate under reflux conditions, yielding moderate to high yields (up to 85%) depending on reaction conditions .
  • Biological Evaluation : A study reported that derivatives exhibited significant urease inhibition activity, with some compounds achieving over 80% inhibition at specific concentrations .
  • Pharmacological Applications : The compound's potential as a building block for more complex bioactive molecules has been highlighted, particularly in the development of new pharmaceuticals targeting cancer and infectious diseases .

Q & A

Basic Research Question

  • NMR Analysis :
    • ¹H NMR : Peaks at δ 4.72–4.76 ppm (allyloxy -CH₂), δ 2.51–2.55 ppm (terminal alkyne proton in analogous propargyl derivatives), and aromatic protons (δ 6.95–7.68 ppm) confirm substitution patterns .
    • ¹³C NMR : Signals for allyloxy carbons (δ 51–55 ppm) and quaternary aromatic carbons (δ 116–167 ppm) validate connectivity .
  • X-ray Crystallography :
    • Use SHELX programs (e.g., SHELXL for refinement) to determine crystal structure. ORTEP-III visualizes thermal ellipsoids and validates bond lengths/angles (e.g., C-Br: ~1.89 Å) .

How does the allyloxy group influence regioselectivity in substitution vs. oxidation reactions?

Advanced Research Question
The allyloxy group’s electron-donating nature directs electrophilic substitution to the para position relative to the methyl group. However, competing oxidation pathways require careful control:

  • Substitution Reactions : Use mild nucleophiles (e.g., amines) in DMF at 60–80°C to minimize allyl group cleavage .
  • Oxidation Pathways : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the allyloxy group may form epoxides or carboxylic acids. Monitor via IR (C=O stretch at ~1700 cm⁻¹) and adjust pH/temperature to favor desired products .

What challenges arise in resolving crystal structures of halogenated allyloxybenzenes, and how are they addressed?

Advanced Research Question

  • Disorder in Allyl Groups : The flexible allyloxy moiety often exhibits positional disorder. Mitigate this by collecting high-resolution data (<1.0 Å) and refining anisotropic displacement parameters with SHELXL .
  • Halogen Bonding : Bromine’s polarizability may induce weak intermolecular interactions (C-Br⋯O). Use Mercury software to analyze packing diagrams and validate hydrogen-bonding patterns via graph-set analysis (e.g., R₂²(8) motifs) .

How can contradictory spectral data (e.g., NMR vs. XRD) be resolved for this compound?

Advanced Research Question
Discrepancies between solution-phase (NMR) and solid-state (XRD) data often stem from dynamic effects or polymorphism:

  • Dynamic NMR : Variable-temperature ¹H NMR (e.g., −40°C to 80°C) detects conformational changes in the allyloxy group .
  • Polymorph Screening : Recrystallize from multiple solvents (e.g., ethanol, DCM/hexane) and compare unit-cell parameters with Cambridge Structural Database entries .

What computational methods predict the compound’s reactivity in catalytic systems?

Advanced Research Question

  • DFT Calculations : Use Gaussian or ORCA to model transition states for allyl group participation in Heck or Suzuki couplings. Key parameters include HOMO-LUMO gaps (e.g., ~5.2 eV for bromo-substituted derivatives) and Fukui indices for electrophilic attack .
  • MD Simulations : GROMACS trajectories reveal solvent effects on reaction pathways (e.g., acetone vs. THF) and steric hindrance from the methyl group .

How does steric hindrance from the methyl group impact coupling reactions?

Advanced Research Question
The methyl group at C4 restricts access to the bromine atom, complicating cross-coupling:

  • Catalyst Design : Use bulky ligands (e.g., SPhos) in Pd-catalyzed Suzuki reactions to reduce steric clashes. Optimize catalyst loading (1–5 mol%) and temperature (80–100°C) for >70% yield .
  • Kinetic Studies : Monitor reaction progress via GC-MS. A slower rate (e.g., k = 0.015 min⁻¹ vs. 0.03 min⁻¹ for unmethylated analogs) confirms steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene

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